1-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Urea Formation: The urea derivative can be formed by reacting the thiazole intermediate with an isocyanate or by using a phosgene-based method.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Could be investigated for its potential as a pharmaceutical agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea will depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea: Lacks the thiazole ring, which may affect its biological activity and chemical properties.
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea: Lacks the chlorophenyl group, which may influence its reactivity and applications.
Uniqueness
1-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both the thiazole ring and the trifluoromethyl group, which can impart distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential for specific applications.
Properties
Molecular Formula |
C18H15ClF3N3OS |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H15ClF3N3OS/c1-11-10-23-17(27-11)25(15-7-3-5-13(19)9-15)16(26)24-14-6-2-4-12(8-14)18(20,21)22/h2-9,11H,10H2,1H3,(H,24,26) |
InChI Key |
WXBQCEFUMPLDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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